

## Technical Support Center: Managing BMS-986143-Induced Changes in Liver Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986143 |           |
| Cat. No.:            | B8630978   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing changes in liver enzymes observed during experiments with the Bruton's tyrosine kinase (BTK) inhibitor, **BMS-986143**. As specific clinical data on **BMS-986143**-induced liver injury is not publicly available, this guidance is based on the known class effects of BTK inhibitors and general principles of managing drug-induced liver injury (DILI).

### Frequently Asked Questions (FAQs)

Q1: What is the potential for BMS-986143 to cause liver enzyme elevations?

A1: **BMS-986143** belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors. Hepatotoxicity, manifesting as elevated liver enzymes, is a recognized class-wide concern for BTK inhibitors.[1][2][3] Several BTK inhibitors have been associated with drug-induced liver injury (DILI) in clinical trials, with some studies being placed on partial clinical hold by regulatory agencies due to instances of liver enzyme elevations. Therefore, it is crucial to actively monitor liver function during pre-clinical and clinical studies involving **BMS-986143**.

Q2: What is the proposed mechanism of BTK inhibitor-induced liver injury?

A2: The exact mechanisms of BTK inhibitor-induced liver toxicity are not fully elucidated but are thought to be multifactorial. Proposed mechanisms include:



- Immune-mediated reactions: Genetic variants may predispose individuals to an immune response targeting hepatocytes.
- Oxidative stress: The drug or its metabolites may generate reactive oxygen species that damage liver cells.
- Mitochondrial dysfunction: Direct interference with mitochondrial function can lead to hepatocyte death.[1][2]
- Off-target effects: Inhibition of other kinases or cellular processes in the liver.
- Metabolism-related toxicity: Bioactivation of the drug by cytochrome P450 (CYP) enzymes in the liver can produce reactive metabolites that are directly toxic.[1][2]

Q3: What are the initial steps to take if elevated liver enzymes are observed in an in vivo experiment?

A3: If elevated liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are detected, the following initial steps are recommended:

- Confirm the finding: Repeat the liver function tests to rule out a spurious result.
- Assess the magnitude and pattern of elevation: Characterize the severity of the elevation (e.g., mild, moderate, severe) and the pattern (hepatocellular, cholestatic, or mixed) to guide further investigation.
- Temporarily suspend dosing: The most critical initial step in managing suspected DILI is to discontinue the administration of the suspected causative agent, in this case, BMS-986143.
   [4][5][6]
- Rule out other causes: Investigate other potential causes of liver injury, such as viral hepatitis, other concomitant medications, or underlying liver disease.[1][4]
- Monitor closely: Continue to monitor liver function tests frequently to track the trend of enzyme levels.[7]

Q4: How should I monitor for potential hepatotoxicity in my animal studies?



A4: Regular monitoring of liver function is essential. This should include baseline measurements before starting **BMS-986143** administration and periodic monitoring throughout the study. Key parameters to monitor include:

- Serum Liver Enzymes: ALT, AST, alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT).
- Bilirubin: Total and direct bilirubin levels.
- Liver Function Markers: Albumin and prothrombin time (PT)/international normalized ratio (INR).

Histopathological examination of liver tissue at the end of the study or if signs of toxicity emerge is also crucial to identify any cellular damage.

# Troubleshooting Guides Guide 1: Investigating Unexpected In Vitro Hepatotoxicity

Issue: Increased cytotoxicity or signs of cellular stress (e.g., apoptosis, mitochondrial dysfunction) are observed in liver cell lines (e.g., HepG2, HepaRG) treated with **BMS-986143**.



| Possible Cause                          | Troubleshooting Steps                                                                                                                                                                                                                                                                                     |  |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Direct Cellular Toxicity                | 1. Perform a dose-response and time-course experiment to determine the TC50 (toxic concentration 50%).2. Assess markers of apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release).3. Evaluate mitochondrial membrane potential and ATP production to investigate mitochondrial toxicity. |  |
| Metabolic Bioactivation                 | Utilize metabolically competent cell lines     (e.g., HepaRG) or primary human     hepatocytes.2. Investigate the role of specific     CYP enzymes using chemical inhibitors or     inducers in your cell culture system.                                                                                 |  |
| Bile Salt Export Pump (BSEP) Inhibition | Conduct an in vitro BSEP inhibition assay using membrane vesicles or a cell-based system. Inhibition of BSEP can lead to cholestatic liver injury.                                                                                                                                                        |  |
| Off-Target Kinase Inhibition            | Perform a kinome scan to identify other kinases inhibited by BMS-986143 at the concentrations causing cytotoxicity.                                                                                                                                                                                       |  |

# Guide 2: Managing and Characterizing In Vivo Liver Enzyme Elevations

Issue: Elevated liver enzymes are detected in animals receiving BMS-986143.



| Actionable Step                               | Detailed Protocol/Guidance                                                                                                                                                                                                                                                                                                                                      |  |
|-----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| 1. Immediate Response                         | - Suspend Dosing: Immediately cease administration of BMS-986143 Blood Sampling: Collect blood for repeat liver function tests (ALT, AST, ALP, bilirubin) and coagulation parameters (PT/INR).                                                                                                                                                                  |  |
| 2. Diagnostic Evaluation                      | - Rule out other causes: Screen for viral hepatitis (in relevant species) and review all other administered substances Abdominal Ultrasound: Perform an ultrasound to exclude biliary obstruction or other structural liver abnormalities.[4][6]                                                                                                                |  |
| 3. Monitoring and Follow-up                   | - Frequent Monitoring: Monitor liver enzymes every 2-3 days initially to determine the trend Histopathology: If an animal is euthanized or at the study's conclusion, perform a thorough histopathological examination of the liver. Look for signs of necrosis, inflammation, cholestasis, and steatosis.                                                      |  |
| 4. Dechallenge and Rechallenge (with caution) | - Dechallenge: Observe if liver enzymes return to baseline after drug discontinuation. A decrease in enzyme levels supports a causal relationship Rechallenge (consider ethical implications): In some preclinical models, a low-dose rechallenge may be considered to confirm causality. This should be done with extreme caution and under strict monitoring. |  |

#### **Data Presentation**

Table 1: Reported Liver Enzyme Elevations with Other BTK Inhibitors

Disclaimer: The following data is for other BTK inhibitors and is provided for context. Specific data for **BMS-986143** is not publicly available.



| BTK Inhibitor | Study Phase          | Incidence of ALT<br>Elevation (Grade ≥3)                                                                                                         | Notes                                                                                       |
|---------------|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Ibrutinib     | Phase 3              | 2% of patients experienced hepatitis and drug-induced liver injury leading to discontinuation.[1]                                                | Cases of severe liver injury and acute liver failure have been reported.[1][5]              |
| Zanubrutinib  | Pre-licensure trials | ALT elevations occurred in 28% of subjects, with <1% being Grade ≥3.[8]                                                                          | Generally well-<br>tolerated, but a case<br>of severe liver injury<br>has been reported.[2] |
| Acalabrutinib | -                    | No case reports of acalabrutinib-induced liver injury found in a literature review, though some reports exist in pharmacovigilance databases.[1] | -                                                                                           |

# Experimental Protocols Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2 Cells

- Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a range of BMS-986143 concentrations (e.g., 0.1 to 100 μM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
- Cytotoxicity Assay (MTT or CellTiter-Glo®):



- Following treatment, add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure absorbance or luminescence using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the TC50 value.

#### **Protocol 2: In Vivo Murine Model of DILI Monitoring**

- Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
- Baseline Measurements: Collect baseline blood samples via tail vein or retro-orbital sinus for liver function tests.
- Drug Administration: Administer **BMS-986143** orally at various dose levels daily for a predetermined period (e.g., 14 or 28 days). Include a vehicle control group.
- Monitoring:
  - Monitor animal health daily (weight, behavior, appearance).
  - Collect blood samples at regular intervals (e.g., weekly) for liver function testing.
- Terminal Procedures:
  - At the end of the study, collect a terminal blood sample.
  - Euthanize the animals and perform a necropsy.
  - Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis. The remaining tissue can be snap-frozen for biomarker analysis.
- Histopathology: Embed the fixed liver tissue in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs





of liver injury.

### **Mandatory Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zanubrutinib-induced liver injury: a case report and literature review PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Guideline review: EASL clinical practice guidelines: drug-induced liver injury (DILI) |
  Frontline Gastroenterology [fg.bmj.com]
- 5. Rare but Serious: Ibrutinib Induced Liver Failure PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-induced liver injury. Part I: Classification, diagnosis and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]



- 8. Zanubrutinib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Managing BMS-986143-Induced Changes in Liver Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8630978#managing-bms-986143-induced-changes-in-liver-enzymes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com